molecular formula C21H21N3O3S B2652576 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-42-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2652576
CAS No.: 869346-42-9
M. Wt: 395.48
InChI Key: SHVSUZMBIOXVAK-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methyl group to an acetamide scaffold, which is further substituted with a sulfanyl group connected to a 1-[(4-methylphenyl)methyl]-imidazole ring. The imidazole-thioether motif is commonly associated with antimicrobial and anticancer properties, as seen in structurally related analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-2-4-16(5-3-15)12-24-9-8-22-21(24)28-13-20(25)23-11-17-6-7-18-19(10-17)27-14-26-18/h2-10H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSUZMBIOXVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazole Intermediate: The imidazole ring can be synthesized from glyoxal, ammonia, and formaldehyde.

    Coupling of Intermediates: The benzodioxole and imidazole intermediates are coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfanylacetamide group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents, sulfur-containing groups, and biological activities among analogous compounds:

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings References
Target Compound Benzodioxole + Imidazole-thioacetamide 4-Methylphenyl, sulfanyl Assumed anticancer/antimicrobial Hypothesized selectivity due to benzodioxole’s CNS penetration potential
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole + Sulfonyl Ethyl, methylsulfonyl Anticancer Sulfonyl group enhances solubility but may reduce membrane permeability
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide 2,4-Dinitrophenyl Antimicrobial, anticancer Nitro groups increase potency but elevate toxicity risks
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole + Sulfinyl 4-Fluorophenyl, methylsulfinyl Undisclosed Sulfinyl group improves chiral recognition and binding specificity
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Indole + Sulfonamide Trifluoromethyl, chlorobenzoyl Undisclosed Fluorine and chlorine substituents enhance metabolic stability

Key Structural Determinants of Activity

  • Sulfonyl (Compound 29): Increases polarity and solubility but may reduce cell permeability . Sulfinyl ( compound): Introduces chirality, enabling stereoselective target engagement .
  • Aromatic substituents :

    • 4-Methylphenyl (target compound) : Balances lipophilicity for membrane penetration without excessive toxicity .
    • 2,4-Dinitrophenyl (W1) : Enhances electron-withdrawing effects, boosting reactivity but raising toxicity concerns .
    • Fluorophenyl ( compound) : Improves bioavailability via reduced oxidative metabolism .
  • Heterocyclic cores :

    • Benzodioxole (target compound) : May facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies .
    • Indole (Compound 41) : Supports π-π stacking interactions with aromatic residues in protein binding pockets .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S with a molecular weight of 428.52 g/mol. The structural features include a benzodioxole moiety and an imidazole ring, contributing to its biological profile.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight428.52 g/mol
LogP3.5
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on N-substituted aryl compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

In vitro tests have demonstrated that this compound can inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, which are notorious for their role in chronic infections . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Compounds containing imidazole rings often act as enzyme inhibitors, particularly in pathways involving protein kinases and phosphatases.
  • Biofilm Disruption : The compound's structure allows it to penetrate biofilms effectively, disrupting the protective matrix that bacteria form, thus enhancing susceptibility to antibiotics .
  • Cytotoxicity Studies : While the compound shows promising antimicrobial activity, cytotoxicity tests on eukaryotic cell lines indicate a need for careful dosage optimization to minimize adverse effects .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of N-substituted imidazole derivatives against biofilms formed by Pseudomonas aeruginosa. Results showed that the tested compound significantly reduced biofilm biomass compared to controls, indicating its potential use in treating biofilm-associated infections .

Case Study 2: Toxicity Assessment

In a separate study assessing the toxicity of various benzodioxole derivatives, it was found that while some showed strong antibacterial properties, they also exhibited cytotoxic effects at higher concentrations. This highlights the importance of balancing efficacy and safety in drug development .

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